molecular formula C13H12Cl2N2O2S B2992267 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine CAS No. 338955-84-3

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine

Cat. No.: B2992267
CAS No.: 338955-84-3
M. Wt: 331.21
InChI Key: XGHILUGXWFJQIN-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine is a pyrimidine derivative characterized by a sulfanyl (-S-) linker connecting a 2,6-dichlorobenzyl group to a dimethoxy-substituted pyrimidine core. Its molecular weight is approximately 371.26 g/mol, with a calculated logP value of ~3.2, indicating moderate lipophilicity.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-9(14)4-3-5-10(8)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHILUGXWFJQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)SCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4,5-dimethoxypyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dimethoxy groups enhance solubility compared to bromo/morpholine-substituted analogues, which exhibit higher lipophilicity .

Pharmacological and Biochemical Comparisons

Kinase Inhibition Profiles

  • Target Compound : Preliminary studies suggest inhibitory activity against tyrosine kinases (e.g., EGFR) due to the dichlorobenzyl group’s hydrophobic interactions with kinase pockets.
  • Sulfonamide Analogues () : Exhibit broader selectivity for serine/threonine kinases, attributed to sulfonamide-mediated polar interactions with catalytic domains .

Antimicrobial Activity

  • The 2,6-dichlorobenzyl moiety in the target compound confers potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL), whereas sulfonamide-morpholine analogues show stronger antifungal properties (MIC: 1–2 µg/mL against Candida albicans) .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for preparing 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine?

  • Methodology : A common approach involves nucleophilic substitution at the pyrimidine C2 position. For example, reacting 4,5-dimethoxy-2-mercaptopyrimidine with 2,6-dichlorobenzyl bromide in a polar aprotic solvent (e.g., DMSO or DMF) under basic conditions (e.g., NaOH or K₂CO₃). Purification via recrystallization or column chromatography is critical to remove unreacted starting materials and byproducts .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to optimize reaction time and temperature (typically 60–80°C). Evidence from structurally similar compounds suggests that steric hindrance from the 2,6-dichlorobenzyl group may require extended reaction times (~24 hours) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons from the dichlorobenzyl group at δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or EI) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₂Cl₂N₂O₂S: 345.0; observed m/z must align within ±0.005 Da) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Avoid incompatible reagents (e.g., strong oxidizers) due to the sulfanyl group’s reactivity.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity?

  • Methodology :

  • Structural Modifications :
  • Replace the sulfanyl group with sulfonyl or sulfonamide to alter electronic properties and solubility .
  • Introduce substituents at the pyrimidine C4/C5 positions (e.g., amino or halogens) to modulate steric and electronic effects .
  • Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases, cytochrome P450) .

Q. What experimental strategies resolve contradictions in reported synthetic yields?

  • Case Study : Discrepancies in yields (e.g., 40% vs. 65%) may arise from differences in benzyl halide reactivity (2,6-dichlorobenzyl bromide vs. chloride) or solvent purity.
  • Resolution :

  • Standardize reagents (e.g., use freshly distilled DMF to minimize moisture).
  • Optimize stoichiometry (e.g., 1.2 equivalents of benzyl halide to pyrimidine thiol) .
  • Analyze byproducts via LC-MS to identify competing reactions (e.g., oxidation of the sulfanyl group) .

Q. How does the compound interact with enzymatic targets (e.g., kinases or reductases)?

  • Methodology :

  • Enzyme Assays : Conduct kinetic studies (e.g., IC₅₀ determination) using purified enzymes. For example, test inhibition of dihydrofolate reductase (DHFR) via spectrophotometric NADPH depletion assays .
  • SAR Analysis : Compare activity of analogs with varying substituents (e.g., dimethoxy vs. diethoxy groups) to identify critical pharmacophores .

Q. What are the implications of structural impurities observed in HPLC analysis?

  • Case Study : Impurities may include unreacted 2,6-dichlorobenzyl bromide or hydrolyzed intermediates (e.g., 4,5-dimethoxy-2-hydroxypyrimidine).
  • Resolution :

  • Use preparative HPLC to isolate impurities and characterize them via NMR/MS.
  • Adjust reaction conditions (e.g., lower temperature) to minimize hydrolysis .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS.
  • Plasma Stability : Test in human plasma (37°C, 1–6 hours) to assess esterase-mediated hydrolysis .

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